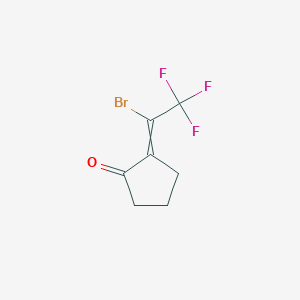
N-Chloro-N-(chlorocarbamoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloro-N-(chlorocarbamoyl)acetamide: is an organic compound with the molecular formula C3H4Cl2NO2. It is a derivative of acetamide, where the hydrogen atoms are replaced by chlorine and chlorocarbamoyl groups. This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chlorination of Acetamide: One common method involves the chlorination of acetamide using chlorine gas in the presence of a catalyst such as thionyl chloride. The reaction typically occurs at low temperatures to control the reactivity of chlorine.
Chlorocarbamoylation: Another method involves the reaction of acetamide with phosgene (carbonyl chloride) to introduce the chlorocarbamoyl group. This reaction is usually carried out under controlled conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: Industrial production of N-Chloro-N-(chlorocarbamoyl)acetamide often involves large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas and ensure safety. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Chloro-N-(chlorocarbamoyl)acetamide can undergo oxidation reactions, often resulting in the formation of more complex chlorinated compounds.
Reduction: Reduction reactions can convert the chlorocarbamoyl group back to the amide group, often using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of chlorinated acetamide derivatives.
Reduction: Formation of acetamide or substituted amides.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: N-Chloro-N-(chlorocarbamoyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Reagent in Organic Synthesis: It serves as a reagent in various organic synthesis reactions, including the preparation of heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Research has explored its potential as a precursor for antimicrobial agents due to its reactivity and ability to form bioactive compounds.
Drug Development: It is used in the development of new drugs, particularly those targeting bacterial infections.
Industry:
Pesticides and Herbicides: this compound is used in the formulation of pesticides and herbicides due to its ability to disrupt biological processes in pests.
Polymer Industry: It is used in the production of certain polymers and resins, providing specific chemical properties to the final product.
Mecanismo De Acción
The mechanism of action of N-Chloro-N-(chlorocarbamoyl)acetamide involves its reactivity with various biological molecules. The chlorocarbamoyl group can interact with nucleophilic sites in enzymes and proteins, leading to the inhibition of their activity. This interaction often involves the formation of covalent bonds with amino acid residues, disrupting the normal function of the target molecules.
Molecular Targets and Pathways:
Enzymes: It targets enzymes involved in metabolic pathways, particularly those with nucleophilic active sites.
Proteins: It can modify protein structures, leading to altered cellular functions and potentially cell death.
Comparación Con Compuestos Similares
N-Chloroacetamide: Similar in structure but lacks the chlorocarbamoyl group.
N-(Chlorocarbamoyl)acetamide: Similar but with different substitution patterns on the acetamide group.
Chloroacetamide: A simpler compound with only one chlorine atom attached to the acetamide group.
Uniqueness:
Reactivity: N-Chloro-N-(chlorocarbamoyl)acetamide is more reactive due to the presence of both chlorine and chlorocarbamoyl groups, making it useful in a wider range of chemical reactions.
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Biological Activity: The compound’s potential as a precursor for bioactive molecules sets it apart from simpler chlorinated acetamides.
Propiedades
Número CAS |
678987-39-8 |
|---|---|
Fórmula molecular |
C3H4Cl2N2O2 |
Peso molecular |
170.98 g/mol |
Nombre IUPAC |
N-chloro-N-(chlorocarbamoyl)acetamide |
InChI |
InChI=1S/C3H4Cl2N2O2/c1-2(8)7(5)3(9)6-4/h1H3,(H,6,9) |
Clave InChI |
NYYISTMCNQQQKG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C(=O)NCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



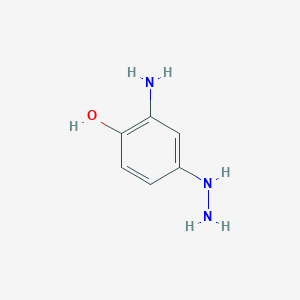
![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)
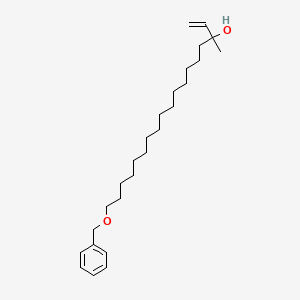
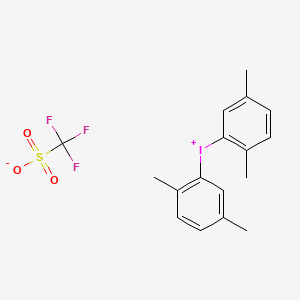
![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
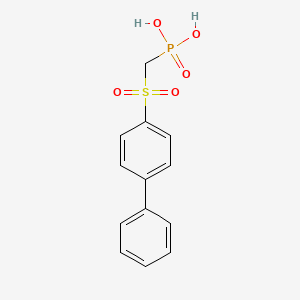
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)

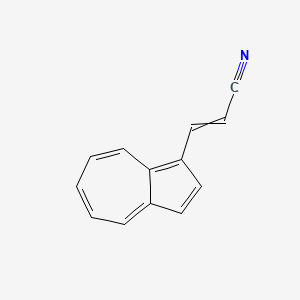
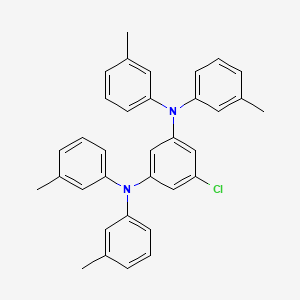
![7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-](/img/structure/B12532321.png)
![1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine](/img/structure/B12532324.png)
